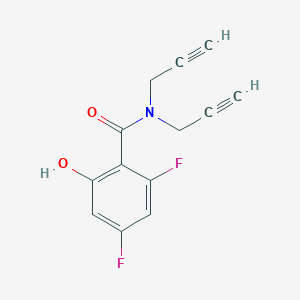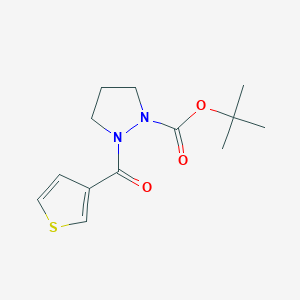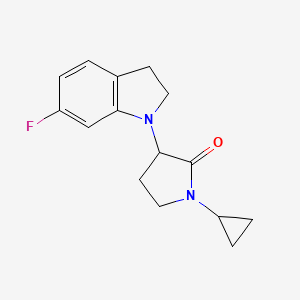![molecular formula C13H11F2N3OS B6898929 N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide](/img/structure/B6898929.png)
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide typically involves the reaction of 2,4-difluoroaniline with cyclobutanone to form an intermediate, which is then reacted with thiadiazole-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its use as a fungicide and nematicide in agricultural settings.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound shares a similar cyclobutyl and phenyl structure but differs in the substituents on the phenyl ring and the presence of a pyridine ring.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another similar compound with a difluorophenyl group but with a different amide structure.
Uniqueness
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide is unique due to its specific combination of a cyclobutyl ring and a thiadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(2,4-difluorophenyl)cyclobutyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3OS/c14-8-2-3-9(10(15)6-8)13(4-1-5-13)16-12(19)11-7-20-18-17-11/h2-3,6-7H,1,4-5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNLNXFSWQUDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)F)NC(=O)C3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Cyclohexen-1-yl)-1-(7-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)ethanone](/img/structure/B6898866.png)
![2-[(3-Bromo-2-methylphenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B6898883.png)
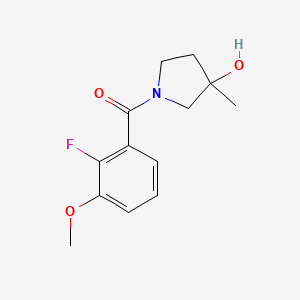
![(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(3-methylthiophen-2-yl)methanone](/img/structure/B6898892.png)
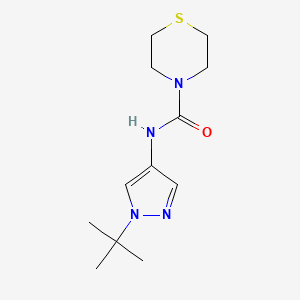
![4-chloro-N-(imidazo[1,2-a]pyrazin-3-ylmethyl)-2-methylaniline](/img/structure/B6898897.png)
![N-[3-(1H-pyrazol-4-yl)phenyl]cyclopentene-1-carboxamide](/img/structure/B6898905.png)
![2-methyl-5-[(2-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B6898914.png)
![N-[3-(hydroxymethyl)phenyl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6898917.png)
![(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B6898923.png)
![Imidazo[1,2-a]pyridin-7-yl-(7-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6898925.png)
